molecular formula C9H4F4O3 B6293141 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid CAS No. 2384294-38-4

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

Cat. No. B6293141
CAS RN: 2384294-38-4
M. Wt: 236.12 g/mol
InChI Key: JMHTVWGFBFYXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is C8H4F4O2 with a molecular weight of 208.1098 . It is a fluorinated benzoic acid derivative with a trifluoromethyl group and a fluoro group attached to the benzene ring .

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Ligand Binding Studies

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research can provide valuable insights into protein-ligand interactions and contribute to the development of new drugs.

Synthesis of Salicylanilide Benzoates

This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . Salicylanilides are known for their antimicrobial and antiparasitic activities, and the introduction of a trifluoromethyl group can enhance these properties.

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This application is crucial in environmental monitoring and pollution control.

Agonistic Activity of G Protein-Coupled Receptors

A structure-activity relationship study has indicated that the trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHTVWGFBFYXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

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